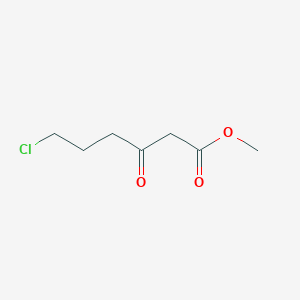

Methyl 6-chloro-3-oxohexanoate

CAS No.:

Cat. No.: VC14133648

Molecular Formula: C7H11ClO3

Molecular Weight: 178.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11ClO3 |

|---|---|

| Molecular Weight | 178.61 g/mol |

| IUPAC Name | methyl 6-chloro-3-oxohexanoate |

| Standard InChI | InChI=1S/C7H11ClO3/c1-11-7(10)5-6(9)3-2-4-8/h2-5H2,1H3 |

| Standard InChI Key | UYWJTVZDEIBTPQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC(=O)CCCCl |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Spectral Data

Methyl 6-chloro-3-oxohexanoate is defined by the IUPAC name methyl 6-chloro-3-oxohexanoate and possesses the canonical SMILES notation COC(=O)CC(=O)CCCCl. Its InChIKey UYWJTVZDEIBTPQ-UHFFFAOYSA-N facilitates unambiguous identification in chemical databases. Nuclear magnetic resonance (NMR) spectra of analogous compounds, such as methyl 6-chloro-5,5-diethoxy-3-oxohexanoate, reveal characteristic signals for the keto-enol tautomerism, with ¹H NMR resonances at δ 12.08 (enolic -OH) and δ 3.74 (methoxy group) .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁ClO₃ |

| Molecular Weight | 178.61 g/mol |

| CAS Number | 176089-79-5 |

| SMILES | COC(=O)CC(=O)CCCCl |

| InChIKey | UYWJTVZDEIBTPQ-UHFFFAOYSA-N |

Crystallographic and Conformational Analysis

While direct crystallographic data for methyl 6-chloro-3-oxohexanoate remains unpublished, related esters like methyl 6-amino-6-oxohexanoate exhibit monoclinic crystal systems stabilized by hydrogen-bonded networks. The chloro substituent in methyl 6-chloro-3-oxohexanoate likely induces steric and electronic effects, influencing packing efficiency and intermolecular interactions. Computational modeling predicts a staggered conformation for the hexanoate chain, minimizing steric clash between the chloro and ketone groups.

Synthesis and Manufacturing Methodologies

Classical Keto Ester Synthesis

The synthesis of methyl 6-chloro-3-oxohexanoate derivatives often begins with ethyl 4-chloroacetoacetate, which undergoes ketalization or esterification. For example, methyl 6-chloro-5,5-diethoxy-3-oxohexanoate is prepared via a multistep sequence involving:

-

Chlorination and ketalization: Treatment of ethyl 4-chloroacetoacetate with ethylene glycol and tosylic acid under Dean-Stark conditions to form a ketal-protected intermediate .

-

Saponification and activation: Hydrolysis of the ethyl ester to the carboxylic acid, followed by activation with N,N’-carbonyldiimidazole (CDI) to form an imidazolide intermediate .

-

Malonic extension: Reaction with potassium monoethyl malonate to elongate the carbon chain, yielding the β-keto ester after chromatographic purification .

Asymmetric Hydrogenation for Chiral Derivatives

Chiral variants of β-keto esters are accessible via ruthenium-catalyzed asymmetric hydrogenation. Using [Ru(benzene)Cl₂]₂ and chiral ligands like (S)-SunPhos, methyl 6-chloro-5,5-diethoxy-3-oxohexanoate is hydrogenated under 60 bar H₂ pressure to afford the corresponding β-hydroxy ester with 99.2% enantiomeric excess . This methodology highlights the potential for synthesizing enantiopure derivatives of methyl 6-chloro-3-oxohexanoate for pharmaceutical applications.

Reactivity and Functionalization Pathways

Nucleophilic Displacement of Chlorine

The chloro substituent at C6 serves as a leaving group, enabling nucleophilic substitution reactions. In aqueous alkaline conditions, hydrolysis yields 3-oxohexanoic acid derivatives, while treatment with amines produces α-amino ketones. Such transformations are critical for diversifying the compound’s utility in medicinal chemistry.

Keto-Enol Tautomerism and Condensation Reactions

The β-keto ester moiety participates in keto-enol tautomerism, facilitating condensation reactions with aldehydes or ketones. For instance, Claisen-Schmidt condensation with aromatic aldehydes generates α,β-unsaturated ketones, precursors to heterocyclic compounds like pyrazoles and isoxazoles.

Applications in Pharmaceutical and Agrochemical Development

Intermediate in Drug Synthesis

Methyl 6-chloro-3-oxohexanoate’s structural analogs are employed in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The chloro and keto groups allow sequential functionalization, enabling the construction of complex pharmacophores. For example, hydrogenation of the ketone yields chiral diols, which are intermediates in prostaglandin synthesis .

Agrochemical Applications

Chlorinated β-keto esters are precursors to herbicides and fungicides. The chloro group enhances lipophilicity, promoting membrane permeability in target organisms. Derivatives of methyl 6-chloro-3-oxohexanoate may act as acetyl-CoA carboxylase inhibitors, disrupting fatty acid biosynthesis in weeds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume